2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid
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Overview
Description
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid is a compound with a unique structure that includes a pyrrolo[3,2-b]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid typically involves the formation of the pyrrolo[3,2-b]pyridine ring system followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where it may act on specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- ®-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Uniqueness
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolo[3,2-b]pyridine core differentiates it from other similar compounds and contributes to its specific interactions and activities .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15) |
InChI Key |
FICCYWIDRZLXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1 |
Origin of Product |
United States |
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